molecular formula C7H15BrO B8646644 5-Bromo-2,2-dimethylpentan-1-ol CAS No. 411217-72-6

5-Bromo-2,2-dimethylpentan-1-ol

Cat. No.: B8646644
CAS No.: 411217-72-6
M. Wt: 195.10 g/mol
InChI Key: WMOFCIBGNJYRRC-UHFFFAOYSA-N
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Description

5-Bromo-2,2-dimethylpentan-1-ol is a useful research compound. Its molecular formula is C7H15BrO and its molecular weight is 195.10 g/mol. The purity is usually 95%.
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Properties

CAS No.

411217-72-6

Molecular Formula

C7H15BrO

Molecular Weight

195.10 g/mol

IUPAC Name

5-bromo-2,2-dimethylpentan-1-ol

InChI

InChI=1S/C7H15BrO/c1-7(2,6-9)4-3-5-8/h9H,3-6H2,1-2H3

InChI Key

WMOFCIBGNJYRRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCBr)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 1-L 3-neck round-bottomed flask fitted with condenser, dropping funnel pressure equalizer and magnetic stirrer were placed dichioromethane (300 mL) and lithium borohydride (12.97 g, 0.595 moles). The mixture was heated to 28-30° C., then the heating was discontinued and methanol (19.04 g, 0.595 moles) was added, at a rate that maintained the temperature below 30° C. To this solution, ethyl 5-bromo-2,2-dimethylpentanoate (94 g, 0.397 mol) in dichioromethane (100 mL) was added under argon atmosphere, allowing a gentle reflux during the addition. After the completion of the addition, the mixture was heated to 36-40° C. until no more starting material was detected by GC. The reaction mixture was cooled to 0° C. and was treated with crushed ice (130 g) under vigorous stirring until the effervescence ceased. The reaction mixture was treated with saturated aqueous NH4Cl (120 mL), stirred for 25 min, and warmed to above 15° C. The organic layer was separated and the aqueous layer was extracted with dichloromethane (2×100 mL). The combined organic phases were washed with saturated aqueous NH4Cl (2×100 mL). The organicphase was dried (MgSO4) and the solvent was evaporated under reduced pressure to give 5bromo-2,2-dimethyl-pentan-1-ol (78 g, 88.1% yield). 1H NMR (300 MHz, CDCl3/TMS): δ (ppm) 5.02 (s, 1H), 3.39-3.34 (t, J=14, 2H), 3.33 (s, 2H), 1.85-1.75 (m, 2H), 1.38-1.31 (m, 2H), 0.88 (s, 6H). 13C NMR (75 MHz, CDCl3=77.0 ppm/TMS): δ (ppm) 71.5, 37.1, 34.8, 34.6, 27.6, 23.8.
Quantity
12.97 g
Type
reactant
Reaction Step One
Quantity
19.04 g
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
130 g
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Under argon, a suspension of LiBH4 (14.8 g, 646 mmol) in methylene chloride (600 mL) was stirred as methanol (25.6 mL, 20.2 g, 629 mmol) was added dropwise, taking care to keep the temperature below 30° C. To this mixture, a solution of ethyl 5-bromo-2,2-dimethylpentanoate (100.0 g, 392 mmol; prepared according to Kuwahara et al. Chem. Pharm. Bull 1997, 48, 1447) in methylene chloride (200 mL) was added dropwise over 20 minutes, and the solution was heated under reflux for 21 h. After chilling in an ice-bath, the reaction was quenched by adding H2O dropwise (100 mL). After the effervescence stopped, 2 N HCl (125 mL) was added dropwise and the solution was stirred until the effervescence ceased. The procedure was repeated with another portion of 2 N HCI (125 mL). The layers were separated, and the aqueous layer was extracted with an additional methylene chloride (500 mL). The two organic portions were combined and washed with 2 N HCl 9300 mL), then sat. NaHCO3 (300 mL). After drying the organics over Na2SO4, the solution was evaporated to yield the product as a light yellow oil (77.6 g, 91% yield). 1H NMR (d6-DMSO), d (ppm): 4.42 (s, 1H); 3.45 (t, 2 H, J=6.6); 3.08 (s, 2H); 1.84-1.69 (m, 2H); 1.27 (t, 2 H, J=8.3); 0.78 (s, 6H). 13C NMR (d6-DMSO), d (ppm): 69.7, 36.9, 35.7, 34.5, 27.4, 24.0.
Name
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
25.6 mL
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
91%

Synthesis routes and methods III

Procedure details

According to the procedure given for the synthesis of 206e, 205a (94.0 g, 0.37 mol) was reduced with LiBH4 (12.97 g, 0.60 mol) and methanol (19.04 g, 0.60 mol) in CH2Cl2 (400 mL) to give 206a (78.0 g, 100%) as an oil. 1H NMR (DMSO-d6); δ 4.42 (s, 1 H), 3.45 (t, 2 H, J=6.6), 3.08 (s, 2 H), 1.84-1.69 (m, 2 H), 1.27 (t, 2 H, J=8.3), 0.78 (s, 6 H). 13C NMR (DMSO-d6); δ 69.7, 35.7, 34.5, 27.4, 24.0.
Name
206e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
94 g
Type
reactant
Reaction Step One
Name
Quantity
12.97 g
Type
reactant
Reaction Step Two
Quantity
19.04 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Yield
100%

Synthesis routes and methods IV

Procedure details

According to the procedure given for the synthesis of 206e, 205a (94.0 g, 0.37 mol) was reduced with LiBH4 (12.97 g, 0.60 mol) and methanol (19.04 g, 0.60 mol) in CH2Cl2 (400 mL) to give 206a (78.0 g, 100%) as an oil. 1H NMR (DMSO-d6): δ 4.42 (s, 1H), 3.45 (t, 2H, J=6.6), 3.08 (s, 2H), 1.84-1.69 (m, 2H), 1.27 (t, 2H, J=8.3), 0.78 (s, 6H). 13C NMR (DMSO-d6): δ 69.7, 36.9, 35.7, 34.5, 27.4, 24.0.
[Compound]
Name
206e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
94 g
Type
reactant
Reaction Step One
Name
Quantity
12.97 g
Type
reactant
Reaction Step Two
Quantity
19.04 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Yield
100%

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